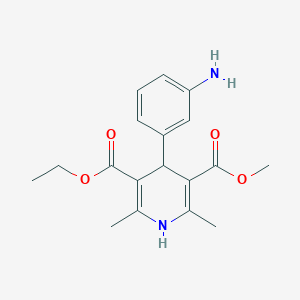
Ethyl 4-(3-Aminophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-Aminophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-(3-Aminophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate, also known by its CAS number 138135-48-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₈H₂₂N₂O₄
- Molecular Weight : 330.38 g/mol
- IUPAC Name : 3-Ethyl 5-methyl 4-(3-aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- CAS Number : 138135-48-5
Pharmacological Activity
This compound exhibits various biological activities that can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that this compound possesses significant antioxidant properties. It has been shown to reduce oxidative stress markers in cellular models, suggesting a protective effect against cellular damage caused by free radicals.
2. Anticancer Properties
Studies have explored the compound's potential as an anticancer agent. In vitro assays demonstrate its ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
3. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory activity. In animal models of inflammation, it has shown a reduction in pro-inflammatory cytokines and markers, indicating potential therapeutic applications in inflammatory diseases.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals and enhancing endogenous antioxidant defenses.
- Modulation of Cell Signaling Pathways : In cancer cells, it influences pathways related to apoptosis and cell cycle regulation.
- Cytokine Regulation : It modulates the expression of various cytokines involved in inflammatory responses.
Case Studies and Research Findings
Several studies have contributed to our understanding of this compound's biological activity:
| Study | Findings |
|---|---|
| In vitro study on cancer cell lines | Demonstrated significant inhibition of cell growth in breast and colon cancer cells with IC50 values indicating potent activity. |
| Animal model for oxidative stress | Showed a marked decrease in malondialdehyde levels and an increase in superoxide dismutase activity after treatment with the compound. |
| Inflammatory response study | Resulted in reduced levels of TNF-alpha and IL-6 in treated groups compared to controls. |
Applications De Recherche Scientifique
Calcium Channel Modulation
Dihydropyridines are primarily known for their ability to act as calcium channel blockers. Ethyl 4-(3-Aminophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate has been studied for its potential to selectively inhibit L-type calcium channels. This property is crucial in treating conditions such as hypertension and angina.
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in various biological systems. This activity is particularly relevant in neuroprotective strategies where oxidative damage plays a pivotal role in neurodegenerative diseases.
Anti-inflammatory Effects
Studies have shown that derivatives of dihydropyridine can possess anti-inflammatory properties. This compound has been evaluated for its ability to reduce inflammation markers in vitro and in vivo.
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including condensation reactions and cyclization processes. The ability to modify the structure allows for the development of various analogs with enhanced pharmacological profiles.
Propriétés
IUPAC Name |
5-O-ethyl 3-O-methyl 4-(3-aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-5-24-18(22)15-11(3)20-10(2)14(17(21)23-4)16(15)12-7-6-8-13(19)9-12/h6-9,16,20H,5,19H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIDUZTVAKDYMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)N)C(=O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













